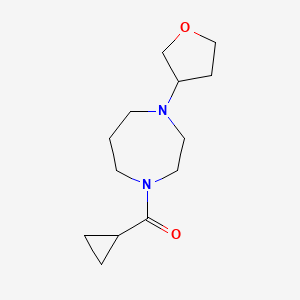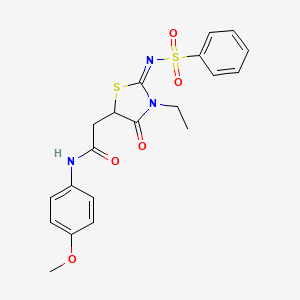
6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile" is a derivative of the tetrahydropyrimidine class, which is known for its diverse pharmacological properties. The tetrahydropyrimidine scaffold is a common feature in compounds with potential therapeutic applications, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities . The presence of various substituents, such as ethoxyphenyl and thioxo groups, can significantly influence the biological activity and physical properties of these compounds.
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves the condensation of an aldehyde with malononitrile and a suitable amine or amide, followed by cyclization. For instance, the synthesis of 2,4-diamino-6-phenyl-tetrahydropyrimidine-5-carbonitriles is achieved through the condensation of an aldehyde, malononitrile, and guanidine hydrochloride, using freshly prepared sodium ethoxide in ethanol under reflux conditions . Similarly, 4,6-dialkylpyrimidine-5-carbonitriles are synthesized from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea, also in the presence of sodium ethoxide . These methods highlight the versatility of the synthetic routes available for creating a wide array of tetrahydropyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is often confirmed using techniques such as IR, UV-vis, NMR, and X-ray single crystal diffraction. Ab initio calculations, including B3LYP and HF methods with a 6-31G* basis set, are used to predict the geometries and vibrational frequencies of these compounds. The intermolecular interactions can influence the molecular geometry in the solid state, and the vibrational analyses can provide insights into the thermodynamic properties at different temperatures . Molecular orbital coefficients analyses suggest that electronic transitions in these compounds are mainly due to n-->pi* and pi-->pi* transitions .
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the 2-thioxo function in 4,6-dialkylpyrimidine-5-carbonitriles offers the potential for further derivatization, allowing the synthesis of novel pyrimidines with different properties . The thiosubstituted derivatives, such as those described in paper , can be prepared to evaluate the influence of polar or hydrophilic functionalities on the pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of substituents like ethoxy groups and thioxo moieties can affect properties such as solubility, melting point, and stability. The thermodynamic properties, including heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated based on vibrational analyses and are found to correlate with temperature . These properties are crucial for understanding the behavior of these compounds under physiological conditions and can guide the development of new drugs with optimized pharmacokinetic profiles.
Aplicaciones Científicas De Investigación
Cytotoxic and Antimicrobial Activities
- Cytotoxic and Antimicrobial Uses : Derivatives of tetrahydropyrimidine, including those similar to 6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have shown promising results in antitumor and antimicrobial activities. Their potential in synthesizing novel heterocyclic compounds has been recognized, which can be leveraged for medical research and drug development (Ramadan, El‐Helw, & Sallam, 2019).
HIV Integrase Strand Transfer Inhibitors
- HIV Research : Some derivatives of this compound have been evaluated as HIV integrase strand transfer inhibitors. These studies are crucial in the development of treatments for HIV, highlighting the compound's role in virology and pharmacology (Wadhwa, Jain, & Jadhav, 2020).
Surface Active Properties in Biological Systems
- Surfactant Properties : Compounds based on this chemical structure have been studied for their surface-active properties, making them useful in a variety of applications, such as drug manufacturing, cosmetics, and pesticides. Their role in enhancing solubility and biodegradability while being environmentally friendly is notable (El-Sayed, 2008).
Antioxidant Activity
- Antioxidant Applications : The compound's derivatives have been utilized in synthesizing fused heterocyclic compounds with significant antioxidant activities. This research is vital in developing treatments for diseases caused by oxidative stress (Salem, Farhat, Errayes, & Madkour, 2015).
Synthesis of Novel Derivatives for Biological Activities
- Chemical Synthesis and Biological Activity : The versatility of this compound in chemical synthesis is evident, with various derivatives being created for potential biological activities. These activities include antifungal, antibacterial, and antitumor properties, which are vital in medical and pharmaceutical research (Tiwari et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-9-5-3-8(4-6-9)11-10(7-14)12(17)16-13(19)15-11/h3-6H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTDYMJXBYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)



![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)